molecular formula C19H12BrN3O3 B2842866 5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide CAS No. 887197-20-8

5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B2842866
CAS No.: 887197-20-8
M. Wt: 410.227
InChI Key: BYPLYOSNEKBMMX-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a quinoxaline moiety, a furan ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The furan ring is then introduced through a series of reactions, including bromination and amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline or furan rings.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxaline-furan compounds.

Scientific Research Applications

5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: A quinoxaline derivative used as an antibiotic.

    Echinomycin: Another quinoxaline compound with anti-cancer properties.

    Atinoleutin: Known for its anti-microbial activity.

    Levomycin: Used in the treatment of bacterial infections.

    Carbadox: An antibiotic used in veterinary medicine.

Uniqueness

5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide is unique due to its combination of a quinoxaline core with a furan ring and a bromine atom. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O3/c20-16-10-9-15(26-16)18(24)22-12-6-2-1-5-11(12)17-19(25)23-14-8-4-3-7-13(14)21-17/h1-10H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPLYOSNEKBMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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